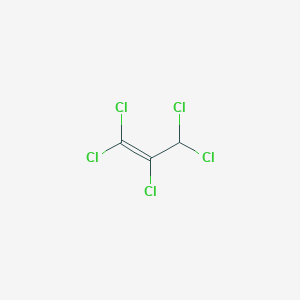

1-Propene, 1,1,2,3,3-pentachloro-

Description

The exact mass of the compound 1-Propene, 1,1,2,3,3-pentachloro- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Propene, 1,1,2,3,3-pentachloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propene, 1,1,2,3,3-pentachloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3-pentachloroprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl5/c4-1(2(5)6)3(7)8/h2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQCYDCBHPIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(Cl)Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061813 | |

| Record name | 1-Propene, 1,1,2,3,3-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600-37-9 | |

| Record name | 1,1,2,3,3-Pentachloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1600-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,3,3-Pentachloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001600379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1,2,3,3-pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 1,1,2,3,3-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,3-pentachloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,3,3-PENTACHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82D7A29SCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing 1 Propene, 1,1,2,3,3 Pentachloro Within the Field of Organochlorine Chemistry

Organochlorine compounds, characterized by the presence of at least one carbon-chlorine bond, are a broad class of organic molecules with diverse applications and properties. wikipedia.org Their physical and chemical characteristics are significantly influenced by the number and position of chlorine atoms, which modify properties like density, boiling point, and reactivity. wikipedia.org 1-Propene, 1,1,2,3,3-pentachloro-, with its five chlorine atoms on a three-carbon propylene (B89431) backbone, is a clear example of a highly chlorinated alkene.

The presence of multiple chlorine atoms, which are strong electron-withdrawing groups, profoundly impacts the reactivity of 1-Propene, 1,1,2,3,3-pentachloro-. smolecule.com This electronic effect enhances the electrophilicity of the carbon atoms, making the molecule susceptible to nucleophilic attack. smolecule.com

A key reaction pathway for this compound is dehydrochlorination, the removal of a hydrogen chloride (HCl) molecule. smolecule.com This process can be initiated thermally or through base catalysis and leads to the formation of less chlorinated alkene derivatives. smolecule.com The primary product of the dehydrochlorination of 1-Propene, 1,1,2,3,3-pentachloro- is 1,1,3,3-tetrachloropropene. smolecule.com

Furthermore, 1-Propene, 1,1,2,3,3-pentachloro- can undergo substitution and fluorination reactions. Fluorination, in particular, is a significant area of research as it can produce chlorofluorinated propene derivatives. smolecule.com These reactions often proceed via nucleophilic displacement mechanisms. smolecule.com

The synthesis of 1-Propene, 1,1,2,3,3-pentachloro- can be achieved through various methods, including the dehydrochlorination of precursor molecules like 1,1,1,2,3-pentachloropropane (B1626564) (HCC-240fa). smolecule.com This reaction is often carried out in the presence of a base such as aqueous sodium hydroxide (B78521) and a phase-transfer catalyst. smolecule.com Another synthetic route involves the photochlorination of less chlorinated precursors, utilizing ultraviolet (UV) light to initiate radical chain reactions. smolecule.com

Table 1: Properties of 1-Propene, 1,1,2,3,3-pentachloro-

| Property | Value |

|---|---|

| Molecular Formula | C3HCl5 |

| Monoisotopic Mass | 211.8521 Da |

| InChIKey | MAXQCYDCBHPIAB-UHFFFAOYSA-N |

| SMILES | C(C(=C(Cl)Cl)Cl)(Cl)Cl |

Data sourced from PubChem uni.lu

Significance and Uniqueness of 1 Propene, 1,1,2,3,3 Pentachloro in Academic Inquiry

Industrial Formation Pathways of 1-Propene, 1,1,2,3,3-pentachloro-

The presence of 1-propene, 1,1,2,3,3-pentachloro- in the environment is primarily linked to its inadvertent formation during the production of other chlorinated chemicals.

Detection as a Byproduct in Effluents from Chlorination Processes

1-Propene, 1,1,2,3,3-pentachloro- has been identified as a byproduct in the waste streams of industrial chlorination processes. The production of widely used chemicals such as epichlorohydrin (B41342) and 1,2-dichloropropane (B32752) often involves high-temperature chlorination of propylene (B89431), which can lead to the formation of a complex mixture of chlorinated hydrocarbons. wikipedia.orgintratec.us Within these mixtures, various isomers of polychlorinated propanes and propenes, including pentachloropropene, can be found. researchgate.net For instance, commercial-grade 1,2-dichloropropane is known to contain trace amounts of other chlorinated hydrocarbons like chloropropenes. google.com The aggressive nature of these chlorination reactions makes the formation of such highly chlorinated byproducts a common occurrence. These compounds can then be discharged in industrial effluents, contributing to their environmental presence. nih.govresearchgate.netnih.gov

Association with Integrated Chlorinated Hydrocarbon Production (e.g., Oxychlorination Reactions)

The formation of 1-propene, 1,1,2,3,3-pentachloro- is also associated with integrated manufacturing processes for chlorinated hydrocarbons, which can include oxychlorination reactions. In these integrated systems, byproducts from one process can serve as feedstock for another, or co-exist in complex effluent streams. For example, the synthesis of pentachloropropanes, such as 1,1,1,2,3-pentachloropropane and 1,1,2,2,3-pentachloropropane, occurs through the chlorination of trichloropropenes. google.com Subsequent dehydrochlorination of these pentachloropropane isomers is a known route to produce tetrachloropropenes. google.com It is within these intricate reaction pathways, involving sequential chlorination and dehydrochlorination steps, that isomers of pentachloropropene, including 1-propene, 1,1,2,3,3-pentachloro-, are likely formed. The production of propylene oxide via the chlorohydrin process is another industrial route that generates significant quantities of chlorinated organic byproducts, creating a potential source for the formation of polychlorinated propenes. nih.gov

Environmental Fate and Degradation Mechanisms of 1-Propene, 1,1,2,3,3-pentachloro-

Once released into the environment, 1-propene, 1,1,2,3,3-pentachloro- is subject to various transformation processes that determine its ultimate fate. Abiotic mechanisms, in particular, play a crucial role in its degradation. nih.gov

Abiotic Transformation Processes in Environmental Matrices

The environmental transformation of 1-propene, 1,1,2,3,3-pentachloro- is governed by abiotic processes such as hydrolysis and reductive dechlorination. clu-in.orgepa.gov These reactions are influenced by environmental conditions and the inherent chemical properties of the molecule.

Table 1: General Factors Influencing Hydrolysis Rates of Chlorinated Hydrocarbons

| Factor | Influence on Hydrolysis Rate | Rationale |

| Number of Chlorine Atoms | Can either increase or decrease the rate depending on the specific mechanism and position. | Electron-withdrawing effects can stabilize transition states in some cases, while steric hindrance can slow down the reaction. |

| Position of Chlorine Atoms | Significant impact on reactivity. | Allylic and vinylic chlorine atoms exhibit different reactivities compared to those on saturated carbons. |

| pH of the Medium | Affects the dominant hydrolysis mechanism and overall rate. | Base-catalyzed hydrolysis is often significant for polychlorinated compounds. |

| Temperature | Increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

This table presents generalized information as specific kinetic data for 1-Propene, 1,1,2,3,3-pentachloro- were not available in the searched literature.

Reductive dechlorination is a significant abiotic transformation process for highly chlorinated organic compounds in anoxic environments. frtr.gov This process involves the replacement of a chlorine atom with a hydrogen atom, mediated by a reducing agent. Abiotic reductive dechlorination can be facilitated by naturally occurring minerals, such as iron sulfides and other reduced iron species. frtr.gov The reaction proceeds through the transfer of electrons to the chlorinated molecule, leading to the cleavage of a carbon-chlorine bond. youtube.com For chlorinated alkenes, reductive dechlorination can proceed via hydrogenolysis (replacement of a chlorine atom with a hydrogen atom) or dichloroelimination (removal of two chlorine atoms to form a triple bond). The relative importance of these pathways depends on the specific compound and the environmental conditions.

Table 2: Potential Abiotic Reductive Dechlorination Pathways for Polychlorinated Propenes

| Pathway | Description | Potential Products |

| Hydrogenolysis | Sequential replacement of chlorine atoms with hydrogen atoms. | Tetrachloropropenes, trichloropropenes, and less chlorinated propenes. |

| Dichloroelimination | Removal of two adjacent or geminal chlorine atoms to form a more unsaturated bond. | Chlorinated propynes or allenes. |

This table outlines potential pathways based on general principles of reductive dechlorination of chlorinated alkenes, as specific studies on 1-Propene, 1,1,2,3,3-pentachloro- were not identified in the search results. The effectiveness of reductive dechlorination is often correlated with the degree of chlorination, with more highly chlorinated compounds generally being more susceptible to reduction. usgs.gov

Biotic Degradation Pathways and Microbial Interactions

The biodegradation of highly chlorinated compounds like 1-propene, 1,1,2,3,3-pentachloro- is a complex process significantly influenced by the surrounding microbial communities and environmental conditions. While specific studies on the microbial degradation of 1-propene, 1,1,2,3,3-pentachloro- are not extensively detailed in the provided search results, the degradation of similar chlorinated hydrocarbons provides a framework for understanding its potential biotic transformation.

Microorganisms have developed various strategies to cope with and transform chlorinated compounds. Reactive chlorine species (RCS) can damage microbial cells by oxidizing vital components, leading to cell death. nih.gov However, some microbes possess resistance mechanisms, such as thicker cell walls or the ability to activate cellular responses to oxidative stress. nih.gov For instance, Gram-positive bacteria often show higher resistance to chlorine than Gram-negative bacteria due to their thicker peptidoglycan cell walls. nih.gov

The biodegradation of chlorinated hydrocarbons can occur under both aerobic and anaerobic conditions. nih.gov Aerobic degradation often involves monooxygenases that initiate the breakdown by introducing hydroxyl groups. researchgate.net For example, propane-oxidizing bacteria (PrOB) can cometabolically degrade compounds like 1,2,3-trichloropropane (B165214) (TCP) using propane (B168953) monooxygenase (PrMO). researchgate.netnih.gov In contrast, anaerobic degradation frequently proceeds through reductive dechlorination, where chlorinated compounds act as electron acceptors. nih.gov

The structure of the microbial community and interspecific interactions play a crucial role in the degradation process. mdpi.com In some cases, synergistic relationships between different microbial species can enhance the breakdown of contaminants. mdpi.com The presence of other organic compounds can also influence degradation rates, sometimes leading to competitive inhibition. nih.gov For instance, the degradation of 1,3-dichloropropene (B49464) by Pseudomonas cichorii involves hydrolysis to 3-chloroallyl alcohol, followed by oxidation and dehalogenation. researchgate.net

It is important to note that highly chlorinated compounds are often persistent in the environment due to their resistance to breakdown by soil bacteria. drishtiias.com The efficiency of biodegradation can be low, and complete mineralization is not always achieved. nih.gov

Atmospheric Reaction Pathways of Chlorinated Propenes

Chlorinated propenes, including 1-propene, 1,1,2,3,3-pentachloro-, can be released into the atmosphere, where they undergo transformation through various reaction pathways. The primary atmospheric degradation mechanism for these compounds is expected to be their reaction with photochemically generated hydroxyl (OH) radicals. The presence of the carbon-carbon double bond makes them susceptible to attack by these and other atmospheric radicals.

The reaction with OH radicals likely initiates an addition reaction to the double bond, forming a radical adduct. This adduct can then undergo further reactions, such as reaction with oxygen, leading to the formation of various degradation products. The specific products formed will depend on the structure of the chlorinated propene and the atmospheric conditions.

While direct studies on the atmospheric reactions of 1-propene, 1,1,2,3,3-pentachloro- are limited in the provided results, the behavior of other unsaturated halogenated hydrocarbons can provide insights. For example, the photochemical reaction of trifluoroiodomethane with 1,1,3,3,3-pentafluoropropene (B1294464) leads to the formation of 1:1 adducts. rsc.org This indicates that radical addition to the double bond is a key atmospheric process.

Fundamental Reaction Mechanisms Involving 1-Propene, 1,1,2,3,3-pentachloro-

Electrophilic and Radical Addition Reactions to the Alkene Moiety

The double bond in 1-propene, 1,1,2,3,3-pentachloro- is an electron-rich center, making it susceptible to attack by electrophiles and radicals. quora.comyoutube.com

Electrophilic Addition: In electrophilic addition, an electrophile is attracted to the π electrons of the double bond. quora.comchemguide.co.uk The reaction proceeds through the formation of a carbocation intermediate. chemguide.co.ukchemguide.co.uk For an unsymmetrical alkene like 1-propene, 1,1,2,3,3-pentachloro-, the regioselectivity of the addition is generally governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.uk However, the strong electron-withdrawing effect of the five chlorine atoms in 1-propene, 1,1,2,3,3-pentachloro- significantly influences the electron density of the double bond and the stability of the potential carbocation intermediates, which may affect the regiochemical outcome.

Radical Addition: Radical addition to alkenes is initiated by a radical species. masterorganicchemistry.com In the case of 1-propene, 1,1,2,3,3-pentachloro-, a radical can add to one of the carbon atoms of the double bond, forming a more stable carbon radical intermediate. masterorganicchemistry.com The stability of the resulting radical determines the regioselectivity of the addition. masterorganicchemistry.com For instance, the radical addition of hydrogen bromide to alkenes in the presence of peroxides proceeds via an anti-Markovnikov mechanism because it involves the formation of the most stable carbon radical. masterorganicchemistry.com The photochemical reaction of trifluoroiodomethane with 1,1,3,3,3-pentafluoropropene also proceeds via a radical addition mechanism. rsc.org

Elimination Reactions and Dehydrochlorination Pathways

1-Propene, 1,1,2,3,3-pentachloro- can undergo elimination reactions, primarily dehydrochlorination, which is the removal of a hydrogen and a chlorine atom from adjacent carbons. This process leads to the formation of less chlorinated propene derivatives. The primary dehydrochlorination product of 1-propene, 1,1,2,3,3-pentachloro- is reportedly 1,1,3,3-tetrachloropropene. smolecule.com

Dehydrochlorination can be promoted by heat or by the action of a base. The electron-withdrawing nature of the chlorine atoms in the molecule can facilitate this reaction. For example, the dehydrochlorination of 1,1,1,3,3-pentachloropropane to form tetrachloropropene isomers is promoted by halide anions in an amide solvent. researchgate.net

Isomerization Mechanisms

Isomerization reactions involve the rearrangement of atoms within a molecule to form a different isomer. For chlorinated propenes, this can include the migration of a double bond or the repositioning of chlorine atoms. For example, in the synthesis of 2,3,3,3-tetrafluoropropene, an isomerization reaction is a key step to convert 3,3,3-trifluoro-1-chloropropene to 3,3,3-trifluoro-2-chloropropene. lookchem.com

The mechanisms for these isomerizations can vary and may be catalyzed by acids, bases, or metal catalysts. In the context of 1-propene, 1,1,2,3,3-pentachloro-, isomerization could potentially lead to other pentachloropropene isomers. The specific conditions required for such a transformation would depend on the relative stabilities of the isomers and the energy barrier for the rearrangement.

Advanced Analytical Methodologies for 1 Propene, 1,1,2,3,3 Pentachloro Characterization

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable tools in the analysis of 1-Propene, 1,1,2,3,3-pentachloro-. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal intricate details about their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Halogenated Propenes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For halogenated propenes, ¹H NMR and ¹³C NMR are particularly informative. The chemical shifts, spin-spin coupling patterns, and integration of signals in an NMR spectrum provide a detailed map of the hydrogen and carbon environments within the molecule.

| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| ¹H | ~6.5 - 7.5 | Singlet |

| ¹³C (C=C) | ~120 - 140 | - |

| ¹³C (C-Cl) | ~70 - 90 | - |

Infrared (IR) Spectroscopy in Vibrational Mode Analysis

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For 1-Propene, 1,1,2,3,3-pentachloro-, the IR spectrum would be expected to show characteristic absorption bands for the carbon-carbon double bond (C=C) and the carbon-chlorine (C-Cl) bonds.

Mass Spectrometry (MS) in Molecular Fragmentation and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. When a molecule is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For 1-Propene, 1,1,2,3,3-pentachloro-, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of multiple chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.uk A molecule containing five chlorine atoms will therefore have a complex cluster of peaks for the molecular ion (M, M+2, M+4, M+6, M+8, M+10), with the relative intensities determined by the statistical probability of each isotopic combination. chemguide.co.uk

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for halogenated alkanes and alkenes involve the loss of a halogen atom or a hydrohalic acid molecule. libretexts.orglibretexts.org The analysis of these fragment ions helps to piece together the structure of the original molecule. The NIST WebBook provides mass spectral data for the related compound 1,1,2,3,3-pentachloropropane (B75905), which can offer insights into the expected fragmentation patterns. nist.gov

Table 2: Key Mass Spectral Data for 1,1,2,3,3-Pentachloropropane (from NIST) nist.gov Note: This data is for the propane (B168953) analogue and serves as a reference.

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 179 | High | [M-Cl]⁺ |

| 143 | High | [M-2Cl-H]⁺ |

| 109 | Moderate | [C₂HCl₂]⁺ |

| 83 | High | [C₂HCl]⁺ |

Other Spectroscopic Approaches (e.g., Raman, UV-Vis)

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations. For molecules with a center of symmetry, some vibrations may be Raman active but IR inactive, and vice versa. For non-centrosymmetric molecules like 1-Propene, 1,1,2,3,3-pentachloro-, many vibrations will be both IR and Raman active. The C=C stretching vibration in alkenes typically gives a strong Raman signal. capes.gov.brresearchgate.net Raman spectroscopy can be particularly useful for studying C-Cl bonds as well. researchgate.net

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Simple alkenes absorb in the far UV region, which is often inaccessible with standard instruments. libretexts.org However, conjugation with other chromophores or the presence of certain substituents can shift the absorption to longer wavelengths. For 1-Propene, 1,1,2,3,3-pentachloro-, the absorption is expected to be in the UV region, but specific data is not available in the provided search results. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific compound present.

Gas Chromatography (GC) for Mixture Resolution and Quantification

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like 1-Propene, 1,1,2,3,3-pentachloro-. In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the analyte. The NIST Chemistry WebBook provides Kovats retention index data for 1,1,2,3,3-pentachloropropane on a standard non-polar column, which is a standardized measure of retention time. nih.gov This information is valuable for developing GC methods for related compounds. The use of different GC columns and temperature programs can be optimized for the separation of complex mixtures of halogenated hydrocarbons. nist.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and definitive identification of the components. nih.govnih.gov

Hyphenated Techniques (e.g., GC-MS) for Comprehensive Environmental and Process Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely utilized hyphenated technique for the analysis of 1-Propene, 1,1,2,3,3-pentachloro- and other halogenated hydrocarbons. epa.govthermofisher.com This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In environmental analysis, GC-MS is instrumental in detecting and quantifying trace levels of contaminants in complex matrices such as water, soil, and air. thermofisher.com The process typically involves the extraction of the analyte from the sample, followed by injection into the GC system. As the compound travels through the chromatographic column, it is separated from other components based on its volatility and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique spectral fingerprint for definitive identification.

For industrial process analysis, GC-MS allows for the monitoring of reaction intermediates and final products, ensuring quality control and process optimization. The specificity of MS detection is particularly advantageous in complex industrial streams where numerous other compounds may be present.

Recent advancements in GC-MS technology, such as the use of triple quadrupole mass spectrometry (GC-MS/MS), offer even greater selectivity and sensitivity, enabling the detection of analytes at ultra-trace levels and minimizing interferences from the sample matrix. thermofisher.com

Table 1: Illustrative GC-MS Parameters for Halogenated Hydrocarbon Analysis

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | Capillary column (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Inlet Temperature | 250-300 °C |

| Oven Temperature Program | Initial temp. 40-60 °C, ramp to 280-320 °C |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230-250 °C |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | 40-500 amu |

This table provides a general example of GC-MS parameters and may require optimization for specific applications.

Liquid Chromatography (LC) Approaches

While GC-MS is a dominant technique, liquid chromatography (LC) methods, particularly high-performance liquid chromatography (HPLC), offer a viable alternative for the analysis of 1-Propene, 1,1,2,3,3-pentachloro-, especially for less volatile or thermally labile compounds. youtube.comyoutube.com

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. youtube.com For halogenated compounds, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using an ultraviolet (UV) detector, as many chlorinated compounds exhibit UV absorbance.

The coupling of LC with mass spectrometry (LC-MS) has significantly enhanced the capabilities of liquid chromatography for environmental and industrial analysis. springernature.com LC-MS provides the high selectivity and sensitivity of mass spectrometry, overcoming the limitations of traditional LC detectors. springernature.com Atmospheric pressure chemical ionization (APCI) is an ion source often used in LC-MS for the analysis of chlorinated phenols and similar compounds. springernature.com

Table 2: Comparison of GC-MS and LC-based Methods for Halogenated Compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC/LC-MS) |

| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |

| Analytes | Suitable for volatile and thermally stable compounds. | Suitable for a wider range of polarities and thermal stabilities. |

| Sensitivity | Generally very high, especially with MS/MS. thermofisher.com | Sensitivity is good, particularly with MS detection. springernature.com |

| Selectivity | High, based on retention time and mass spectrum. | High, based on retention time and UV/MS spectrum. |

| Sample Preparation | Often requires derivatization for polar compounds. | May require less sample preparation. |

Development and Validation of Analytical Protocols for Diverse Matrices

The development and validation of robust analytical protocols are critical to ensure the accuracy and reliability of data obtained for 1-Propene, 1,1,2,3,3-pentachloro- in various matrices. epa.gov This process involves several key steps:

Method Development: This stage focuses on optimizing the analytical conditions, including the choice of chromatographic column, mobile/carrier phase composition, temperature programming, and detector settings, to achieve the desired separation and sensitivity for the target analyte. epa.gov

Method Validation: Once a method is developed, it must be rigorously validated to demonstrate its suitability for its intended purpose. epa.gov According to guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA), validation typically assesses the following parameters:

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. epa.gov

Bias (Accuracy): The difference between the average value of a set of measurements and the true value. epa.gov This is often evaluated through the analysis of spiked samples with known concentrations of the analyte.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

Robustness: The capacity of a method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The validation process is essential for ensuring that the analytical data generated is defensible and can be used for regulatory compliance, environmental assessment, and scientific research.

Isomerism, Analogues, and Derivative Chemistry of 1 Propene, 1,1,2,3,3 Pentachloro

Positional and Geometric Isomerism within Pentachloropropene Compounds

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For pentachloropropene (C₃HCl₅), both positional and geometric isomerism are possible, giving rise to several distinct compounds.

Positional Isomerism: This type of isomerism arises from the different possible locations of the five chlorine atoms and the double bond on the three-carbon propene skeleton. For the molecular formula C₃HCl₅, numerous positional isomers exist, each with unique chemical and physical properties. Some examples of positional isomers of pentachloropropene include:

1,1,2,3,3-Pentachloropropene: The subject of this article. chemspider.com

1,1,2,3,4-Pentachloropropene

1,1,3,3,3-Pentachloropropene

1,2,3,3,3-Pentachloropropene

The specific placement of the chlorine atoms significantly impacts the molecule's polarity, boiling point, and reactivity.

Geometric Isomerism: Also known as cis-trans or E/Z isomerism, this occurs in alkenes when there are two different substituent groups on each carbon atom of the double bond. In the case of some pentachloropropene isomers, such as 1,2,3,3,3-pentachloropropene, the arrangement of atoms around the C=C double bond can lead to distinct E and Z isomers. For instance, in 1-chloropropene, E/Z isomerism is observed. docbrown.info However, for 1,1,2,3,3-pentachloropropene, the presence of two chlorine atoms on the first carbon of the double bond (C1) precludes the possibility of geometric isomerism around that bond.

Synthetic Strategies for Halogenated Propene Derivatives

The synthesis of halogenated propene derivatives, including fluorinated and chlorinated analogues, often involves multi-step processes starting from simpler hydrocarbon precursors. These strategies are crucial for producing a wide array of compounds with specific properties for various applications.

Fluorinated Propene Analogues

The introduction of fluorine atoms into organic molecules can dramatically alter their properties, often enhancing stability and modifying reactivity. The synthesis of fluorinated propene analogues can be achieved through various methods, often involving the use of specialized fluorinating agents.

One common strategy involves the dehydrohalogenation of a polyhalogenated propane (B168953) precursor. For example, the synthesis of fluorinated alkenes can be accomplished by reacting a suitable chloro- or bromo-fluorinated propane with a base. Another approach is the direct fluorination of an unsaturated hydrocarbon, although this method can be challenging to control due to the high reactivity of fluorine.

The synthesis of partially fluorinated polyolefins has been achieved through the copolymerization of ethylene (B1197577) with fluorinated norbornene-based comonomers. rsc.org Additionally, the synthesis of monofluorinated pyrrole (B145914) derivatives has been demonstrated using β-fluoro-β-nitrostyrenes as starting materials. nih.gov The development of asymmetric synthesis methods allows for the creation of chiral fluorinated compounds with specific stereochemistry. mdpi.com

A variety of fluorinated propene analogues exist, such as 3-chloro-1,1,2,3,3-pentafluoropropene. nist.gov

Table 1: Examples of Fluorinated Propene Analogues and Related Synthetic Methods

| Compound Name | Molecular Formula | Synthetic Precursor/Method |

| 3-chloro-1,1,2,3,3-pentafluoropropene | C₃ClF₅ | Not specified in provided context |

| Fluorinated BODIPY dyes | Varies | Cycloisomerization of fluorine-containing pyrrole precursors. mdpi.com |

| Monofluorinated pyrrole derivatives | Varies | Catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes. nih.gov |

| Partially fluorinated polyolefins | Varies | Copolymerization of ethylene with fluorinated norbornene-based comonomers. rsc.org |

Chlorinated Propane Intermediates and Related Structures

Chlorinated propanes are important intermediates in the synthesis of various organic compounds, including pentachloropropene. The controlled chlorination of propane or propene can yield a mixture of chlorinated propanes, which can then be further reacted to produce the desired unsaturated derivatives.

For example, the dehydrochlorination of a hexachloropropane isomer is a plausible route to pentachloropropene. The reaction of 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa) with an alkali metal halide can produce tetrachloropropene (B83866) isomers. researchgate.net The dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638) (HCC-250fb) can yield 1,1,3-trichloropropene. google.comgoogle.com

The free-radical chlorination of propane can produce a mixture of 1-chloropropane (B146392) and 2-chloropropane. quora.comquora.com Dihalogen derivatives of propane can also be synthesized. ncert.nic.in

Table 2: Examples of Chlorinated Propane Intermediates and Their Products

| Intermediate | Product(s) | Reaction Type |

| 1,1,1,3,3-Pentachloropropane | E/Z-1,3,3,3-tetrachloropropene, 1,1,3,3-tetrachloropropene | Dehydrochlorination researchgate.net |

| 1,1,1,3-Tetrachloropropane | 1,1,3-Trichloropropene | Dehydrochlorination google.comgoogle.com |

| Propane | 1-Chloropropane, 2-Chloropropane | Free-radical chlorination quora.comquora.com |

| Hexachloropropane | Pentachloropropene | Dehydrochlorination |

Investigation of Environmental and Synthetic Transformation Products

The environmental fate of halogenated hydrocarbons like pentachloropropene is a significant area of study. When released into the environment, these compounds can undergo various transformation processes, leading to the formation of new, and sometimes more hazardous, substances. nih.govup.ptnih.gov

Abiotic degradation processes, such as photolysis and hydrolysis, can break down pentachloropropene. However, these processes are often slow for highly chlorinated compounds. up.pt Biotic degradation, primarily by microorganisms, can also occur, where the compound is used as a source of carbon or energy. up.pt

In synthetic chemistry, the transformation of 1,1,2,3,3-pentachloropropene can be intentionally induced to create new derivatives. For example, further halogenation or dehydrohalogenation reactions can be employed to synthesize other halogenated propenes or propanes.

Computational Chemistry and Theoretical Investigations of 1 Propene, 1,1,2,3,3 Pentachloro

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals. researchgate.net For 1-Propene, 1,1,2,3,3-pentachloro-, while no specific studies detailing a full quantum chemical analysis were found, we can infer general characteristics based on its structure.

The presence of five chlorine atoms, which are highly electronegative, significantly influences the electronic structure. These atoms act as strong electron-withdrawing groups, polarizing the carbon skeleton and affecting the electron density of the double bond. This would likely result in a lower energy for the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule susceptible to nucleophilic attack.

Global Reactivity Descriptors are a set of parameters derived from the energies of the frontier molecular orbitals (HOMO and LUMO) that help in quantifying the reactivity of a molecule. Key descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), and electrophilicity index (ω). researchgate.net Although specific calculated values for 1-Propene, 1,1,2,3,3-pentachloro- are not available in the searched literature, the general equations to calculate them are well-established. researchgate.net

| Descriptor | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

Table 1: Global Reactivity Descriptors and their formulas. These descriptors can be calculated using the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) obtained from quantum chemical calculations. researchgate.net

A comprehensive quantum chemical study would be invaluable in providing precise values for these descriptors, thereby offering a clearer picture of the molecule's reactivity profile.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. researchgate.netnih.gov For a molecule like 1-Propene, 1,1,2,3,3-pentachloro-, which has a single bond around which rotation can occur, different spatial arrangements of atoms, or conformers, are possible.

A detailed MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms over time to model its dynamic behavior. nih.gov This would allow for the exploration of the potential energy surface and the identification of stable conformers. The presence of bulky chlorine atoms would likely create significant steric hindrance, influencing the preferred conformations and the energy barriers between them.

While no specific molecular dynamics studies on 1-Propene, 1,1,2,3,3-pentachloro- were identified, such simulations would be crucial for understanding its flexibility and how its shape might influence its interactions with other molecules or biological systems.

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling of reaction pathways is essential for understanding the mechanisms of chemical reactions. This involves identifying the transition states, which are the high-energy intermediates that connect reactants and products. libretexts.orglibretexts.org Transition state theory allows for the calculation of reaction rates based on the properties of the reactants and the transition state. libretexts.org

For 1-Propene, 1,1,2,3,3-pentachloro-, potential reactions could include addition to the double bond, nucleophilic substitution of chlorine atoms, or elimination reactions. A theoretical study would involve mapping the potential energy surface for a given reaction to locate the minimum energy path and the structure of the transition state.

For instance, the addition of a nucleophile to the double bond would likely proceed through a transition state where the nucleophile is partially bonded to one of the carbon atoms of the double bond. The energy of this transition state would determine the activation energy and thus the rate of the reaction. While experimental kinetic studies have been performed on the synthesis of related compounds like 1,1,1,3,3-pentachloropropane (B1622584), theoretical modeling of the reaction pathways for 1-Propene, 1,1,2,3,3-pentachloro- itself is not documented in the available search results. researchgate.netresearchgate.net

Prediction of Environmental Fate Parameters using Computational Approaches

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict the environmental fate of chemicals. nih.govresearchgate.netresearchgate.net These models correlate the chemical structure of a compound with its environmental properties, such as biodegradability, persistence, and toxicity. nih.govresearchgate.netnih.gov

Several online platforms, such as BiodegPred and OPERA, utilize large databases of experimental data to build predictive models. nih.govresearchgate.net While specific predictions for 1-Propene, 1,1,2,3,3-pentachloro- were not found in the search results, these tools could be used to estimate its environmental behavior based on its structure. The high degree of chlorination suggests that the compound might be persistent in the environment and potentially exhibit some level of toxicity.

The general approach of these predictive tools involves:

Inputting the chemical structure, often as a SMILES string. nih.gov

Calculation of various molecular descriptors that capture different aspects of the molecule's structure.

Application of a pre-trained model to predict the desired environmental endpoint.

Such predictions, even if not perfectly accurate, are valuable for initial risk assessment and for prioritizing chemicals for further experimental testing. nih.gov

Computational Spectroscopy for Spectrum Simulation and Interpretation

Computational spectroscopy involves the use of quantum chemical methods to simulate various types of molecular spectra, such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. These simulations can aid in the interpretation of experimental spectra and the identification of unknown compounds.

Experimental IR and mass spectra for the related compound 1,1,2,3,3-pentachloropropane (B75905) are available in the NIST database. nist.govnist.gov For 1-Propene, 1,1,2,3,3-pentachloro-, while no specific computational spectroscopy studies were found, such calculations could be performed. For example, the calculation of vibrational frequencies can help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations. Similarly, the simulation of NMR chemical shifts can aid in the structural elucidation of the molecule.

The comparison of simulated spectra with experimental data provides a powerful method for validating the computed structure and electronic properties of a molecule. For propene, characteristic IR absorptions for the C=C stretching vibrations are typically observed around 1640-1645 cm⁻¹. docbrown.info The presence of chlorine atoms in 1-Propene, 1,1,2,3,3-pentachloro- would be expected to shift this and other characteristic frequencies.

Q & A

(Basic) What experimental methods are used to determine the molecular structure of 1-Propene, 1,1,2,3,3-pentachloro- in the gas phase?

The molecular structure can be resolved using electron diffraction combined with molecular mechanics calculations . Experimental intensity curves (E) are compared with theoretical (T) models to refine structural parameters. Discrepancies between E and T curves (e.g., bond lengths, angles) are minimized via least-squares analysis, with uncertainties quantified as ±3× standard deviations (Fig. 1 in ). This dual approach validates conformational stability and electronic effects of chlorine substituents .

(Basic) How can researchers verify the purity and composition of synthetic mixtures containing 1-Propene, 1,1,2,3,3-pentachloro-?

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is employed to analyze reaction mixtures. For example, post-synthesis analysis of chlorinated propane/propene derivatives reveals compositional data (e.g., 1.5% heavy ends, including 1,1,2,3,3-pentachloropropane) with precision. Calibration against certified standards ensures accurate quantification, while mass spectrometry (MS) confirms molecular identity .

(Advanced) How should researchers address discrepancies between experimental and computational conformational data for chlorinated propenes?

Discrepancies in bond parameters (e.g., C-Cl distances) require systematic error analysis :

Statistical refinement : Adjust torsional angles and van der Waals radii in molecular mechanics models to align with electron diffraction data.

Electronic effects : Account for chlorine’s electronegativity via density functional theory (DFT) to improve accuracy.

Uncertainty propagation : Report deviations as ±3σ ranges ( ). Cross-validation with spectroscopic data (e.g., IR, NMR) resolves ambiguities .

(Advanced) What methodologies are suitable for assessing the mutagenic potential of 1,1,2,3,3-pentachloro derivatives in biological systems?

Mitotic index analysis : Measure root tip cell division inhibition in model organisms (e.g., Allium cepa). For pentachloro compounds, mitotic indices drop from 0.193 (control) to 0.028 (treated), indicating cytotoxicity.

ANOVA statistical validation : Use coefficients of variation (CV = 9.88) to confirm significance between treatments and controls.

Dose-response modeling : Fit inhibition percentages (e.g., 43.8–84.2%) to logistic curves for EC50 determination ( ) .

(Regulatory) What regulatory frameworks govern the use of 1-Propene, 1,1,2,3,3-pentachloro- in non-domestic research?

The compound is listed on Canada’s Non-Domestic Substances List (NDSL) , requiring notification under the New Substances Notification Regulations (Chemicals and Polymers) . Researchers must submit toxicity and environmental fate data to Environment and Climate Change Canada (ECCC) and Health Canada for joint risk assessment. Non-compliance may restrict import/manufacture ( ) .

(Advanced) How can environmental persistence of chlorinated propenes be modeled in aquatic systems?

Hydrolysis kinetics : Measure rate constants (k) at varying pH and temperature.

QSAR modeling : Use octanol-water partition coefficients (log Kow) and ionization potentials (e.g., 10.79 eV for CF3<sup>+</sup> fragment) to predict bioaccumulation ( ).

Microcosm studies : Monitor degradation products (e.g., trichloropropene) via GC-MS in sediment-water systems .

(Basic) What safety protocols are recommended for handling 1,1,2,3,3-pentachloropropane in laboratory settings?

GHS compliance : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation (GHS Product Identifier: 15104-61-7).

First-aid measures : Immediate rinsing for skin/eye contact and medical consultation for ingestion ( ).

Waste disposal : Adhere to Annex II of MARPOL 73/78 for bulk transport restrictions .

(Advanced) How are ionization energies (IE) and appearance energies (AE) determined for halogenated propenes?

Electron ionization (EI) mass spectrometry measures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.